molecular formula C19H24N2O3S2 B11336275 N-(2-ethyl-6-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-(2-ethyl-6-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11336275
M. Wt: 392.5 g/mol
InChI Key: ZHYUCJZMMUKWRH-UHFFFAOYSA-N
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Description

N-(2-ETHYL-6-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a thiophene sulfonyl group and an ethyl-methylphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.

    Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is attached through sulfonylation reactions, using reagents such as sulfonyl chlorides.

    Substitution with the Ethyl-Methylphenyl Group: The ethyl-methylphenyl group is introduced through substitution reactions, often using organometallic reagents or halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry, catalytic processes, and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYL-6-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: Carbodiimides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHYL-6-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: is similar to other piperidine carboxamides, such as:

Uniqueness

The uniqueness of N-(2-ETHYL-6-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H24N2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C19H24N2O3S2/c1-3-15-7-4-6-14(2)18(15)20-19(22)16-9-11-21(12-10-16)26(23,24)17-8-5-13-25-17/h4-8,13,16H,3,9-12H2,1-2H3,(H,20,22)

InChI Key

ZHYUCJZMMUKWRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C

Origin of Product

United States

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